3-Methyl-1-phenyl-1H-(1)benzothieno(3,2-c)pyrazole 4,4-dioxide
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Overview
Description
3-Methyl-1-phenyl-1H-(1)benzothieno(3,2-c)pyrazole 4,4-dioxide is a heterocyclic compound that belongs to the class of pyrazoles This compound is known for its unique structural features, which include a benzothieno ring fused with a pyrazole ring The presence of the 4,4-dioxide group adds to its distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenyl-1H-(1)benzothieno(3,2-c)pyrazole 4,4-dioxide typically involves the following steps:
Gewald’s Synthesis: The key intermediate, ethyl 5-amino-3-methyl-1-phenyl-1H-thieno[3,2-c]pyrazole-6-carboxylate, is prepared using Gewald’s synthesis.
Cyclization: The intermediate undergoes cyclization to form the thieno[3,2-c]pyrazole core structure.
Oxidation: The final step involves the oxidation of the thieno[3,2-c]pyrazole to introduce the 4,4-dioxide group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-phenyl-1H-(1)benzothieno(3,2-c)pyrazole 4,4-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the thieno ring.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings to introduce different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
3-Methyl-1-phenyl-1H-(1)benzothieno(3,2-c)pyrazole 4,4-dioxide has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antimicrobial and antitumor agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Materials Science: The compound’s electronic properties make it suitable for use in organic electronics and optoelectronic devices.
Chemical Biology: It can be used as a probe to study biological processes involving sulfur-containing heterocycles.
Mechanism of Action
The mechanism of action of 3-Methyl-1-phenyl-1H-(1)benzothieno(3,2-c)pyrazole 4,4-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular pathways and targets are still under investigation, but its ability to interact with biological macromolecules is a key aspect of its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-1H-pyrazole: Lacks the benzothieno ring and 4,4-dioxide group.
1-Phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one: Contains a pyrazole ring but differs in the substituents and overall structure.
5-Chloro-3-Methyl-1-Phenyl-1H-pyrazole: Similar core structure but with different substituents.
Uniqueness
The uniqueness of 3-Methyl-1-phenyl-1H-(1)benzothieno(3,2-c)pyrazole 4,4-dioxide lies in its fused benzothieno-pyrazole structure and the presence of the 4,4-dioxide group.
Properties
CAS No. |
71087-62-2 |
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Molecular Formula |
C16H12N2O2S |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
3-methyl-1-phenyl-[1]benzothiolo[3,2-c]pyrazole 4,4-dioxide |
InChI |
InChI=1S/C16H12N2O2S/c1-11-16-15(18(17-11)12-7-3-2-4-8-12)13-9-5-6-10-14(13)21(16,19)20/h2-10H,1H3 |
InChI Key |
OTUKHJHWSAVWJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1S(=O)(=O)C3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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